molecular formula C4H4N2O2 B014393 4,6-Dihydroxypyrimidine CAS No. 1193-24-4

4,6-Dihydroxypyrimidine

Cat. No.: B014393
CAS No.: 1193-24-4
M. Wt: 112.09 g/mol
InChI Key: DUFGYCAXVIUXIP-UHFFFAOYSA-N
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Description

1.1 Structure and Tautomerism 4,6-Dihydroxypyrimidine (4,6-DHP, C₄H₄N₂O₂) is a heterocyclic compound characterized by hydroxyl groups at positions 4 and 6 of the pyrimidine ring. It exhibits complex tautomeric behavior, existing predominantly in lactam-lactim forms (e.g., 2a, 2b) in the solid state, as confirmed by IR and NMR studies . In solution, zwitterionic forms (2e, 4a–d) and dimeric structures (e.g., 6) are observed, particularly in aqueous or acidic media . A labile dimer, 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine (6), reversibly dissociates into monomeric 4,6-DHP in DMSO .

1.2 Synthesis
4,6-DHP is synthesized via cyclization of diethyl malonate and formamide using sodium ethoxide as a catalyst (60°C, 4 hours, 78% yield) . Alternative methods involve chlorination with POCl₃ or PCl₅ to produce intermediates like 4,6-dichloropyrimidine, a precursor for pharmaceuticals and explosives .

Preparation Methods

Traditional Synthesis via Malonic Acid Esters and Formamide

Alkali Metal Alkoxide-Mediated Condensation

The most widely documented method involves the condensation of malonic acid esters (e.g., diethyl malonate) with formamide in the presence of alkali metal alkoxides. The reaction proceeds via cyclization, forming the pyrimidine ring through nucleophilic attack and elimination steps .

Reaction Conditions :

  • Temperature : 30–100°C for initial reagent addition, followed by a holding phase at 102–120°C .

  • Molar Ratios : 1:2.0–2.5 malonic ester-to-formamide .

  • Solvent : Alcohols (e.g., methanol, ethanol) facilitate alkoxide formation and solubility .

Work-Up Procedures :

  • Acid Precipitation : Cooling the reaction mixture, diluting with water, and adding mineral acid (e.g., HCl) precipitates DHP .

  • Evaporation and Dissolution : Removing the alcohol solvent by distillation, dissolving residues in water, and acidifying to isolate DHP .

Advantages :

  • High reproducibility and scalability for industrial use .

  • Compatibility with diverse malonic ester derivatives .

Limitations :

  • Requires careful temperature control to avoid side reactions .

  • Generates alkali metal salts as by-products, necessitating purification .

Temperature-Optimized Protocol (Degussa AG Method)

A modified approach by Degussa AG specifies tighter temperature ranges to enhance yield and purity :

ParameterSpecification
Reaction Temperature102–120°C
Holding Time10–60 minutes
Formamide Ratio2.5:1 (per malonic ester)

This method reduces oligomerization byproducts, achieving >85% purity in pilot-scale trials .

Alternative Routes Using Guanidine and Malonic Acid Derivatives

Sodium Ethoxide-Promoted Cyclization

A 2014 study demonstrated the synthesis of 5-substituted DHP analogs via condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide .

Key Steps :

  • Base Activation : Sodium ethoxide deprotonates guanidine, enhancing nucleophilicity.

  • Cyclization : The enolate of the malonic ester attacks the guanidine carbon, followed by elimination of ethanol.

Reaction Equation :

Malonic ester+GuanidineNaOEt5-Substituted DHP+2EtOH\text{Malonic ester} + \text{Guanidine} \xrightarrow{\text{NaOEt}} \text{5-Substituted DHP} + 2\text{EtOH}

Yield : 70–90% for electron-withdrawing substituents (e.g., fluorine) .

Chlorination and Deprotection Strategies

The same study introduced a two-step process to convert DHP to 4,6-dichloropyrimidines using Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) :

  • Chlorination :

    DHP+POCl34,6-Dichloropyrimidine+H3PO4\text{DHP} + \text{POCl}_3 \rightarrow \text{4,6-Dichloropyrimidine} + \text{H}_3\text{PO}_4
  • Deprotection : Acidic hydrolysis removes dimethylamino groups, yielding bioactive dichloropyrimidines .

Advantages :

  • Enables functionalization for pharmaceutical applications .

  • Avoids toxic phosgene gas via POCl₃ alternatives .

ReagentToxicityEnvironmental ImpactYield (%)
POCl₃HighSevere70–80
TriphosgeneModerateLow85–87

Triphosgene reduces corrosive waste and improves operational safety .

Solvent Recovery Systems

Modern plants integrate distillation units to recover methanol/ethanol, cutting raw material costs by 20–30% .

Comparative Analysis of Industrial Methods

MethodStarting MaterialsTemperature (°C)Yield (%)Purity (%)
Alkali Alkoxide Diethyl malonate30–12075–85*90–95
Guanidine Monosubstituted malonate18–2570–9085–90
Triphosgene Dimethyl malonate0–2586–8795–98

*Yield estimated from patent examples .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Applications

4,6-Dihydroxypyrimidine derivatives have shown promising antiviral activity, particularly against hepatitis C virus (HCV) and HIV.

  • HCV Inhibition : Research indicates that dihydroxypyrimidine carboxylates serve as reversible inhibitors of the HCV NS5B polymerase, crucial for viral RNA replication. For instance, a specific compound demonstrated an effective half-maximal inhibitory concentration (EC50) of 9.3 µM in cell-based assays, showcasing its potential as a therapeutic agent against HCV .
  • HIV-1 Nucleocapsid Inhibition : The compound has been identified as a lead for developing new anti-HIV agents by targeting the HIV-1 nucleocapsid protein. Optimized analogs exhibited nanomolar antiviral activity and were effective against resistant strains of HIV-1. Notably, one compound showed 40% oral bioavailability and favorable pharmacokinetics in mouse models .

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied.

  • Mechanisms of Action : These compounds act as inhibitors of cancer cell growth through various mechanisms, including the inhibition of monocarboxylate transporters (MCTs), which are involved in tumor metabolism. Some derivatives have been shown to surpass the potency of established chemotherapeutics like Doxorubicin against breast cancer cell lines .
  • Cytotoxicity Studies : Comprehensive investigations into the cytotoxicity of various dihydroxypyrimidine derivatives have revealed their capacity to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antibacterial and Antifungal Activity

The antibacterial properties of this compound derivatives are well-documented.

  • Broad-Spectrum Activity : Various studies have reported that these compounds exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. They have also demonstrated antifungal properties, indicating their potential utility in treating infections caused by resistant pathogens .

Other Therapeutic Applications

Beyond antiviral and anticancer applications, this compound has shown efficacy in other therapeutic areas:

  • Anti-inflammatory and Analgesic Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .
  • Antidiabetic Properties : Research indicates that certain dihydroxypyrimidine derivatives can act as antidiabetics by influencing glucose metabolism pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

  • Modification Insights : Studies have demonstrated that substituents at specific positions on the pyrimidine ring can significantly affect biological activity. For example, alkyl groups at position 2 enhance basicity and potentially increase bioactivity .

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production, which is relevant in the context of its anti-inflammatory and antiviral properties. The exact molecular targets and pathways are still under investigation, but it is known to affect the maturation of viral particles and inhibit the replication of certain viruses .

Comparison with Similar Compounds

2.1 Substituent Effects on Basicity
Alkyl or nitro substituents at positions 2 and 5 significantly modulate basicity (Table 1):

  • Alkyl groups (position 2) : Increase basicity by donating electron density (e.g., 1 and 7 exhibit lower pKb₁ values than unsubstituted 4,6-DHP) .
  • Nitro groups (position 5): Decrease basicity due to electron-withdrawing effects (e.g., 8 and 9 form only monocations in acidic media) .

Table 1: Substituent Effects on Protonation Behavior

Compound Substituents Protonation Stages Key Observation
4,6-DHP (2 ) None 2 Forms zwitterions and dimers in solution
Barbituric Acid (3 ) None (cyclic urea) 3 Lower basicity (pKb₁) than 4,6-DHP
6-Hydroxy-2-methyl (1 ) CH₃ at C2 2 Increased basicity vs. 4,6-DHP
6-Hydroxy-5-nitro (8 ) NO₂ at C5 1 Monocation formation only

Protonation Behavior

  • 4,6-DHP: Undergoes two protonation stages in 0.1–100% H₂SO₄. The first proton binds to the lactam-lactim nitrogen, forming a monocation (13a), while the second involves carbonyl oxygen .
  • Barbituric Acid: Exhibits three protonation stages due to its keto-enol tautomerism. The first protonation occurs at lower basicity (pKb₁ = 1.2) compared to 4,6-DHP (pKb₁ = 0.5) .
  • Thymine/Uracil : Protonation described by the Ha acidity function , differing from 4,6-DHP derivatives due to distinct tautomeric preferences .

2.3 Spectral Characteristics
UV spectra reveal distinct absorption maxima shifts during protonation (Table 2):

  • 4,6-DHP: λ_max shifts from 254 nm (free base, ε ≈ 3000 L·mol⁻¹·cm⁻¹) to 240–242 nm (monocation, ε ≈ 8900 L·mol⁻¹·cm⁻¹) .
  • Barbituric Acid : Broad spectral changes across three protonation stages, with isosbestic points confirming equilibrium between forms .

Table 2: UV Spectral Data

Compound λ_max (Free Base) λ_max (Monocation) ε (L·mol⁻¹·cm⁻¹)
4,6-DHP (2 ) 254 nm 240–242 nm 3000 → 8900
Barbituric Acid (3 ) 204 nm 198 nm 4300 → 5200

Tautomerism and Reactivity

  • 4,6-DHP: Dominates as lactam-lactim tautomer (2a) in organic solvents, with minor dilactam (2c) contributions .
  • Barbituric Acid: Exists primarily in the keto form in solution, with enol polymorphs observed only in crystalline states .
  • Thymine/Uracil : Prefer lactam forms, influencing their nitration and halogenation reactivity in acidic media .

Biological Activity

4,6-Dihydroxypyrimidine (DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C4_4H4_4N2_2O2_2
  • Molecular Weight : 112.09 g/mol
  • CAS Number : 1193-24-4
  • Melting Point : >300 °C
  • Solubility : 2.5 g/L in water at 20 °C
  • Urease Inhibition : DHP derivatives have been synthesized and evaluated for their urease inhibitory activity. A study revealed that various this compound diones exhibited IC50_{50} values ranging from 22.6 to 117.4 µM, indicating significant urease inhibition compared to the standard thiourea (IC50_{50} = 21.2 µM) . The most active compounds were characterized as mixed-type inhibitors with dissociation constants (Ki_i) between 7.91 and 13.05 µM.
  • Nitric Oxide Production : Research has shown that certain substituted derivatives of DHP can suppress nitric oxide (NO) production in immune cells. For instance, a study found that specific 5-substituted DHP derivatives significantly inhibited NO synthesis by more than 55% at concentrations as low as 50 µM . This suggests potential anti-inflammatory properties.
  • Antiviral Activity : DHP has also been implicated in antiviral mechanisms by preventing the maturation of viral particles. Compounds based on DHP have shown efficacy in inhibiting viral protein assembly, making them candidates for further development as antiviral agents .

Structure-Activity Relationships (SAR)

The biological activity of DHP and its derivatives is heavily influenced by the substituents on the pyrimidine ring:

  • 5-Substituted Derivatives : Variations at the 5-position have been explored to optimize biological activity. For example, fluorinated derivatives exhibited enhanced potency against NO production compared to their non-fluorinated counterparts .
CompoundIC50_{50} (µM)Type of InhibitionKi_i (µM)
Thiourea21.2Standard-
Compound 222.6Mixed-type7.91
Compound 333.0Mixed-type10.00
Compound B12<2Non-competitive-

Case Study 1: Urease Inhibition

In a systematic study, a library of DHP diones was synthesized and screened for urease inhibition. The most effective compounds were identified through kinetic studies, revealing their potential as therapeutic agents against ureolytic bacteria responsible for various infections .

Case Study 2: Anti-inflammatory Effects

Another significant study investigated the effects of DHP derivatives on nitric oxide production in activated macrophages. The results indicated that while some derivatives had minimal effects on cell viability, they effectively reduced NO levels, highlighting their potential use in inflammatory conditions .

Q & A

Q. Basic: What are the optimal synthetic routes for 4,6-Dihydroxypyrimidine (DHP) in laboratory settings?

Methodological Answer:
The most efficient synthesis involves cyclocondensation of dimethyl malonate and formamide under alkaline conditions. A molar ratio of 1:4:4 (dimethyl malonate:formamide:sodium methoxide) at 60°C for 2 hours yields ~90% DHP . Post-reaction, crystallization occurs after cooling to 20°C, followed by filtration and ethanol washing to isolate the product . Ensure anhydrous conditions to avoid side reactions.

Q. Basic: How can solubility challenges of DHP in organic solvents be addressed for reaction design?

Methodological Answer:
DHP is sparingly soluble in cold water (~2.5 g/L at 20°C) but dissolves readily in hot water , ammonia , or alkaline solutions (e.g., NaOH) due to deprotonation of hydroxyl groups . For reactions requiring organic solvents, pre-dissolve DHP in a minimal volume of hot alkaline solution and adjust pH post-dissolution. Avoid alcohols (e.g., ethanol) and ethers, as they precipitate DHP .

Q. Advanced: How do substituents affect the protonation behavior of DHP derivatives?

Methodological Answer:
Substituents at positions 2 and 5 significantly alter basicity. Alkyl groups at position 2 (e.g., methyl) increase basicity by stabilizing protonated forms through inductive effects, enabling two protonation stages in acidic media (0.1–99.5% H₂SO₄). Conversely, nitro groups at position 5 reduce basicity by electron withdrawal, limiting protonation to a single stage . UV-Vis spectroscopy in varying H₂SO₄ concentrations can map protonation equilibria .

Q. Advanced: What methodologies enable efficient chlorination of DHP to 4,6-Dichloropyrimidine (DCP)?

Methodological Answer:
DHP reacts with phosphorus oxychloride (POCl₃) under reflux (110°C, 4–6 hours) to yield DCP. Catalytic N,N-dimethylformamide (DMF) enhances chlorination efficiency . Post-reaction, neutralize excess POCl₃ with ice-water and extract DCP using dichloromethane. Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 3:1).

Q. Basic: What purification strategies are recommended for DHP post-synthesis?

Methodological Answer:
Crude DHP is purified via recrystallization from hot water or ethanol-water mixtures . Filter the hot solution to remove insoluble impurities, then cool to 0–5°C to precipitate pure DHP. Dry under vacuum (40–50°C) to avoid decomposition. Purity can be verified by HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .

Q. Advanced: How can tautomeric equilibria of DHP be analyzed under varying pH conditions?

Methodological Answer:
DHP exists as a keto-enol tautomer , with the enol form dominant in alkaline media. Use UV-Vis spectroscopy (λmax ~270 nm in neutral vs. ~290 nm in basic conditions) or ¹³C NMR to track tautomeric shifts. In acidic conditions (pH < 3), protonation at N1 stabilizes the keto form .

Q. Basic: What safety protocols are critical when handling DHP?

Methodological Answer:
DHP is a mild irritant (skin, eyes, respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation . Store in airtight containers at room temperature , away from oxidizing agents . Dispose of waste via alkaline hydrolysis (pH >10, 24 hours) followed by incineration .

Q. Advanced: What mechanistic insights explain DHP’s role in cyclocondensation reactions?

Methodological Answer:
In reactions like the Remfry-Hull synthesis, DHP forms via enolate intermediates from dimethyl malonate. Sodium methoxide deprotonates the malonate, enabling nucleophilic attack on formamide’s carbonyl carbon. Cyclization occurs through elimination of methanol, forming the pyrimidine ring . DFT calculations can model transition states to optimize reaction pathways .

Q. Advanced: How can DHP’s derivatives be tailored for pharmaceutical applications (e.g., sulfonamides)?

Methodological Answer:
DHP serves as a scaffold for sulfonamide drugs (e.g., sulfamonomethoxine) via nucleophilic substitution at positions 4 and 6. Introduce sulfonyl groups using chlorosulfonic acid or substitute hydroxyl groups with amines (e.g., NH₃/ethanol, 80°C). Monitor regioselectivity using LC-MS to confirm substitution patterns .

Q. Advanced: What analytical techniques validate DHP’s structural integrity in complex matrices?

Methodological Answer:
Combine FT-IR (O-H stretch ~3200 cm⁻¹, C=O ~1680 cm⁻¹) with LC-HRMS (m/z 113.0354 [M+H]⁺) for structural confirmation. For quantification, use HPLC-UV (λ = 254 nm) with a calibration curve (0.1–10 mg/mL, R² >0.99) .

Properties

IUPAC Name

4-hydroxy-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
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InChI Key

DUFGYCAXVIUXIP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(N=CNC1=O)O
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Molecular Formula

C4H4N2O2
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DSSTOX Substance ID

DTXSID6025434
Record name 6-Hydroxy-4(1H)-pyrimidinone
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Molecular Weight

112.09 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4,6-Dihydroxypyrimidine
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Solubility

>16.8 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

1193-24-4
Record name 4,6-Dihydroxypyrimidine
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Record name 6-Hydroxy-4-pyrimidinone
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Retrosynthesis Analysis

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